Iloperidone metabolite P95-13C,d3
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Overview
Description
Iloperidone metabolite P95-13C,d3 is a stable isotope-labeled compound derived from Iloperidone, an atypical antipsychotic agent used primarily for the treatment of schizophrenia. This compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iloperidone metabolite P95-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the molecular structure of Iloperidone metabolite P95. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the use of isotope-labeled reagents .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale organic synthesis, purification, and quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
Iloperidone metabolite P95-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Iloperidone metabolite P95-13C,d3 is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Investigating the metabolic pathways and identifying metabolites.
Biological Studies: Understanding the biological effects and interactions of the compound.
Industrial Applications: Used in the development and testing of new pharmaceuticals
Mechanism of Action
Iloperidone metabolite P95-13C,d3 exerts its effects by interacting with various molecular targets, including dopamine and serotonin receptors. The compound exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors, which are believed to play a key role in its antipsychotic effects. The molecular pathways involved include the modulation of neurotransmitter release and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Iloperidone: The parent compound from which Iloperidone metabolite P95-13C,d3 is derived.
Iloperidone metabolite P88: Another major metabolite of Iloperidone with similar pharmacological properties.
Other Atypical Antipsychotics: Compounds like Risperidone and Olanzapine, which also target dopamine and serotonin receptors
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable for pharmacokinetic and metabolic studies. The incorporation of carbon-13 and deuterium allows for precise tracking and quantification in biological systems, providing insights into the drug’s behavior and interactions .
Properties
Molecular Formula |
C23H25FN2O5 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuterio(113C)methoxy)benzoic acid |
InChI |
InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28)/i1+1D3 |
InChI Key |
AXUKEZOJOPXXTB-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Origin of Product |
United States |
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